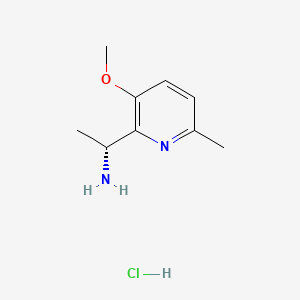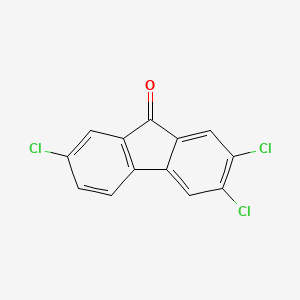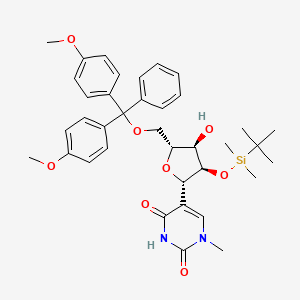
(2-Fluoro-5-methoxy-3-methylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-5-methoxy-3-methylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility in various chemical reactions. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2-Fluoro-5-methoxy-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out under mild conditions, with the presence of a base such as potassium acetate to facilitate the formation of the boronic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-5-methoxy-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This reaction involves the alkylation of aromatic compounds using the boronic acid as a reactant.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium acetate, used to facilitate the formation of boronic acids.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura cross-coupling and alkylated aromatic compounds in the case of Friedel-Crafts alkylation .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Fluoro-5-methoxy-3-methylphenyl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, this compound is used in the development of new drugs. Its ability to form stable carbon-carbon bonds makes it a valuable tool in medicinal chemistry for the synthesis of biologically active molecules .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .
Mécanisme D'action
The mechanism of action of (2-Fluoro-5-methoxy-3-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-methoxyphenylboronic acid
- 5-Fluoro-2-methylphenylboronic acid
- 5-Fluoro-2-methoxyphenylboronic acid
- 2-Methoxy-5-methylphenylboronic acid
Uniqueness
(2-Fluoro-5-methoxy-3-methylphenyl)boronic acid is unique due to the presence of both fluorine and methoxy groups on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H10BFO3 |
|---|---|
Poids moléculaire |
183.97 g/mol |
Nom IUPAC |
(2-fluoro-5-methoxy-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4,11-12H,1-2H3 |
Clé InChI |
USQBDTRELSTOHZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1F)C)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,8aS)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B14759431.png)




![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)



![(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal](/img/structure/B14759487.png)




